molecular formula C18H29N3O2 B6703646 N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine

N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine

Cat. No.: B6703646
M. Wt: 319.4 g/mol
InChI Key: YOEGIBDHIQWFKM-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[52102,6]decan-8-amine is a complex organic compound characterized by its unique tricyclic structure and functional groups

Properties

IUPAC Name

N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-12-19-20-18(23-12)11-21(7-4-8-22-2)17-10-13-9-16(17)15-6-3-5-14(13)15/h13-17H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEGIBDHIQWFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN(CCCOC)C2CC3CC2C4C3CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from a suitable bicyclic precursor.

    Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its tricyclic structure and functional groups can impart desirable characteristics such as stability, reactivity, and specificity.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine
  • N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-triazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine

Uniqueness

N-(3-methoxypropyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tricyclo[5.2.1.02,6]decan-8-amine is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing thiadiazole or triazole rings, which may have different reactivity and biological activity profiles.

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